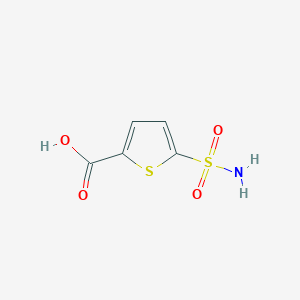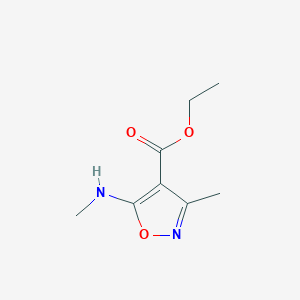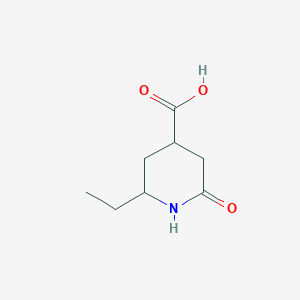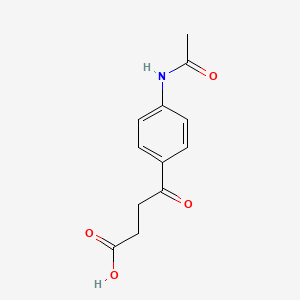
4-(4-Acetamidophenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(4-Acetamidophenyl)-4-oxobutanoic acid is a chemical compound synthesized for various analytical and research applications. It is part of a broader class of compounds that have been studied for their molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives similar to 4-(4-Acetamidophenyl)-4-oxobutanoic acid involves ring-opening reactions of itaconic anhydride with aminoacetophenones, as observed in the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This synthesis is characterized by FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction analyses (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic techniques and theoretical calculations. For example, FT-IR and NMR spectroscopy, alongside DFT calculations, were used to confirm the structure and analyze the vibrational wavenumbers, molecular stability, and charge transfer within molecules (Raju et al., 2015).
Chemical Reactions and Properties
Studies on 4-aryl-4-oxobutanoic acids and their reactions with benzylamines have demonstrated the formation of various heterocyclic compounds, illustrating the compound's versatility in chemical synthesis and the potential for creating diverse molecular structures (Rao et al., 2007).
Physical Properties Analysis
The physical properties, including the crystalline structure and thermal stability of compounds similar to 4-(4-Acetamidophenyl)-4-oxobutanoic acid, have been thoroughly investigated. For instance, the crystal structure and thermal behavior of related compounds are studied using X-ray diffraction and thermal analysis techniques, which are crucial for understanding their stability and reactivity (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for various chemical reactions, are highlighted in studies focusing on the synthesis and characterization of similar compounds. These studies provide insights into the compounds' potential applications in synthetic chemistry and their interactions with other molecules (Mercadante et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(4-Acetamidophenyl)-4-oxobutanoic acid has been used as a key starting material for the synthesis of various heterocyclic compounds. These compounds include pyridazinones and thiazoles derivatives, which have been studied for their antimicrobial activities. The antimicrobial potential of these derivatives highlights the importance of 4-(4-Acetamidophenyl)-4-oxobutanoic acid in developing novel antimicrobial agents (El-Hashash et al., 2014).
Structural and Molecular Studies
This compound has also been the subject of various structural and molecular studies. For instance, studies on single crystal inspection and Hirshfeld surface investigation provide insights into its molecular structure and stability. Such research is crucial for understanding the properties and potential applications of the compound in various fields, including material science and pharmacology (Ashfaq et al., 2021).
Spectroscopic Analysis
4-(4-Acetamidophenyl)-4-oxobutanoic acid has been analyzed using techniques like FT-IR, NMR, and X-ray diffraction studies. These analyses are essential for understanding its vibrational frequencies, molecular structure, and electronic properties. Such studies can aid in the development of new materials and compounds with specific desired properties (Raju et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-(4-Acetamidophenyl)-4-oxobutanoic acid have been studied for their potential applications. For instance, its analogs have been synthesized and evaluated for anti-inflammatory activity, which is significant for developing new anti-inflammatory drugs (Kuchař et al., 1995).
Nonlinear Optical Applications
The compound has been studied for potential applications in nonlinear optics. Research focusing on its growth and characterization for semiorganic nonlinear optical applications demonstrates its significance in the field of optoelectronics and photonics (Vinoth et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-acetamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXQQMLYHDQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283100 | |
| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetamidophenyl)-4-oxobutanoic acid | |
CAS RN |
5473-15-4 | |
| Record name | 5473-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)
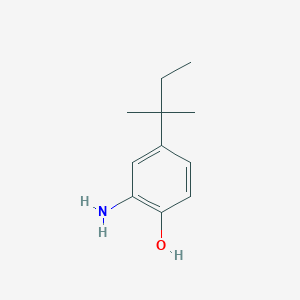
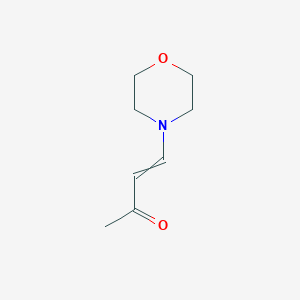

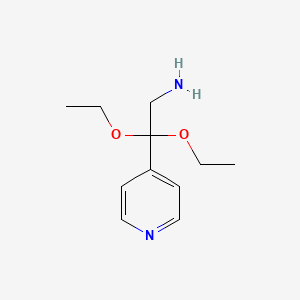
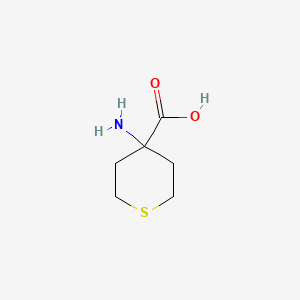
![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
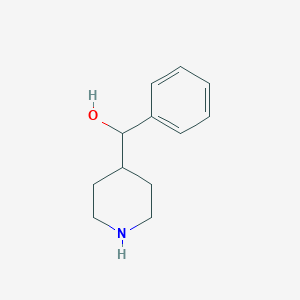
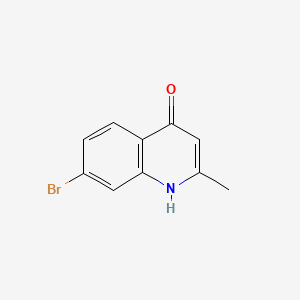
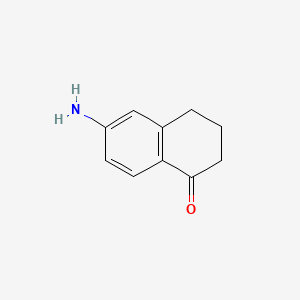
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
